![molecular formula C16H10Cl2N2O4 B12944460 Benzoic acid, 3-[3-(2,3-dichlorophenyl)-2,4-dioxo-1-imidazolidinyl]- CAS No. 651748-65-1](/img/structure/B12944460.png)
Benzoic acid, 3-[3-(2,3-dichlorophenyl)-2,4-dioxo-1-imidazolidinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2,3-Dichlorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an imidazolidinone ring, which is further substituted with a 2,3-dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,3-Dichlorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid typically involves multiple steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting urea with an appropriate diamine under acidic conditions.
Substitution with 2,3-Dichlorophenyl Group: The imidazolidinone intermediate is then reacted with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the 2,3-dichlorophenyl group.
Attachment of the Benzoic Acid Moiety: Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially leading to the formation of amine derivatives.
Substitution: The 2,3-dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are effective in substitution reactions.
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-(2,3-Dichlorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(3-(2,3-Dichlorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Pathways Involved: Common pathways include those related to inflammation and immune response, where the compound can modulate the activity of key signaling molecules.
類似化合物との比較
Similar Compounds
3-(2,3-Dichlorophenyl)benzoic acid: Lacks the imidazolidinone ring, making it less complex and potentially less versatile.
2,3-Dichlorobenzoic acid: A simpler structure that lacks both the imidazolidinone ring and the benzoic acid moiety.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Shares the dichlorophenyl group but differs in the overall structure and functional groups.
Uniqueness
3-(3-(2,3-Dichlorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid is unique due to its combination of the imidazolidinone ring and the benzoic acid moiety, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for diverse applications in research and industry.
特性
CAS番号 |
651748-65-1 |
|---|---|
分子式 |
C16H10Cl2N2O4 |
分子量 |
365.2 g/mol |
IUPAC名 |
3-[3-(2,3-dichlorophenyl)-2,4-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H10Cl2N2O4/c17-11-5-2-6-12(14(11)18)20-13(21)8-19(16(20)24)10-4-1-3-9(7-10)15(22)23/h1-7H,8H2,(H,22,23) |
InChIキー |
CJWYJQAJBWPTAG-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12944379.png)
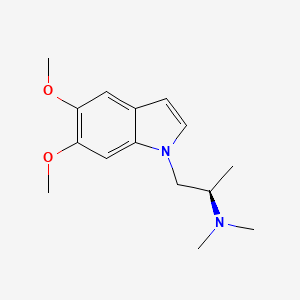
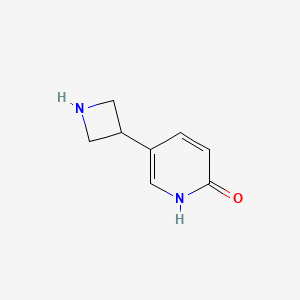
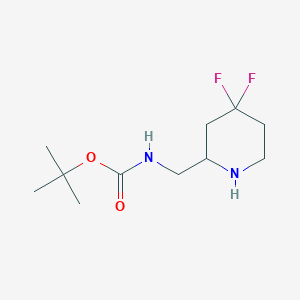
![2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12944398.png)
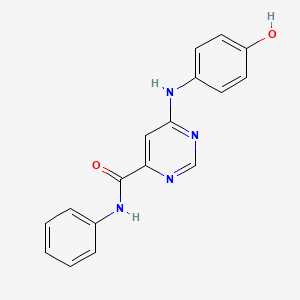
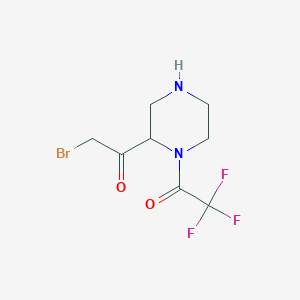
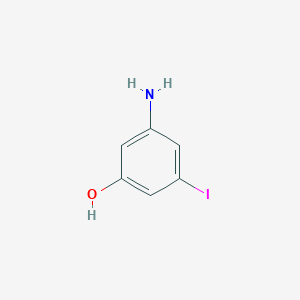
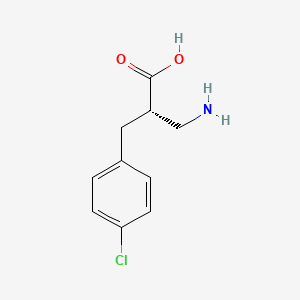
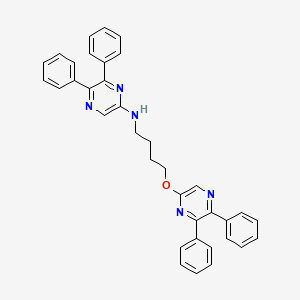
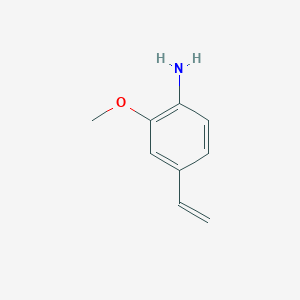
![Tricyclo[2.2.1.02,6]heptan-1-ylmethanamine](/img/structure/B12944441.png)
![3-Methylisothiazolo[5,4-d]pyrimidin-4-amine](/img/structure/B12944448.png)

